molecular formula C19H14BrNO2S B2887507 N-((5-benzoylthiophen-2-yl)methyl)-2-bromobenzamide CAS No. 1796970-63-2

N-((5-benzoylthiophen-2-yl)methyl)-2-bromobenzamide

Cat. No. B2887507
M. Wt: 400.29
InChI Key: IVNGYDAGOUAYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving various reagents and catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined experimentally. These properties would depend on the specific structure of the compound.

Scientific Research Applications

Antipsychotic and Dopamine Receptor Investigation

Research has delved into compounds similar to N-((5-benzoylthiophen-2-yl)methyl)-2-bromobenzamide for their potential antipsychotic properties and interaction with dopamine receptors. One study focused on synthesizing a series of 5-substituted amides to investigate their potency as inhibitors of dopamine D-2 receptors. These compounds demonstrated significant inhibition of [3H]spiperone binding in rat striatal membranes, suggesting their utility in probing dopamine D-2 receptor functions (Högberg, Ström, Hall, & Ögren, 1990).

Antimicrobial Applications

Another area of interest is the antimicrobial potential of benzamide derivatives. Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities against a range of bacteria and fungi. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to enhance their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Photocatalytic Applications

In the field of materials science, compounds structurally related to N-((5-benzoylthiophen-2-yl)methyl)-2-bromobenzamide have been explored for their photocatalytic properties. Torimoto et al. (1996) studied the photodecomposition of propyzamide, revealing that adsorbent supports for TiO2 loading can enhance the rate of mineralization and reduce the concentration of solution-phase intermediates. This suggests the potential of such benzamide derivatives in enhancing photocatalytic degradation processes (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Cancer Research and Imaging

A significant application of benzamide derivatives includes their use in cancer research and imaging. Eisenhut et al. (2000) developed radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake, exploring their structure-affinity relationships, metabolic fate, and intracellular localization. These compounds exhibited high uptake in melanoma models and potential for use in melanoma imaging and possibly radionuclide therapy (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2S/c20-16-9-5-4-8-15(16)19(23)21-12-14-10-11-17(24-14)18(22)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGYDAGOUAYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide

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